7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one
Description
7-Fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a fluorinated derivative of the cyclopenta[b]indol-3(4H)-one scaffold, a tricyclic structure featuring fused indole and cyclopentanone rings. The fluorine atom at the 7-position confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
7-fluoro-2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBIYMITXAJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This method provides a straightforward access to dihydrocyclopenta[b]indoles, including the fluorinated variant. The reaction is typically carried out in dichloromethane (DCM) at room temperature under an argon atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the fluorine substituent.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of cyclopenta[b]indole compounds exhibit significant anticancer properties. A study demonstrated that 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one analogs showed selective inhibition against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth.
Case Study:
A recent investigation into the structure-activity relationship (SAR) of cyclopenta[b]indoles revealed that modifications at the 7-position, such as fluorination, significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |
|---|---|---|
| This compound | 5.3 | 6.1 |
| Unmodified Cyclopenta[b]indole | 15.0 | 20.5 |
Inhibition of Protein Kinases
The compound has been evaluated for its ability to inhibit specific protein kinases, which are critical in cell signaling pathways associated with cancer progression. Inhibitors targeting DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) have shown promise in preclinical models.
Case Study:
In a study assessing various indole derivatives, this compound was identified as a potent inhibitor of DYRK1A with a binding affinity in the nanomolar range . This inhibition is significant as it may lead to the development of therapeutics for conditions like Down syndrome and certain cancers.
| Compound | DYRK1A Inhibition (IC50 µM) |
|---|---|
| This compound | 0.25 |
| Known DYRK1A Inhibitor | 0.30 |
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study:
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, possibly through modulation of the Nrf2/ARE pathway . This pathway is crucial for cellular defense against oxidative damage.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| 7-Fluoro Compound (10 µM) | 85 |
| Known Neuroprotective Agent | 80 |
Mechanism of Action
The mechanism of action of 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways .
Comparison with Similar Compounds
7-Chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Molecular Formula: C₁₁H₈ClNO
- Molecular Weight : 205.64 g/mol
- CAS : 441067-87-4
- Key Properties :
- Electron-withdrawing chlorine enhances electrophilic substitution reactivity compared to fluorine.
- Demonstrated utility in Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups (e.g., thienyl, nitrophenyl) for drug discovery .
- Lower metabolic stability than fluoro analogs due to larger atomic size and susceptibility to enzymatic cleavage .
5-Bromo-7-Fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- CAS : 869194-30-9
- Fluorine at position 7 enhances electronic effects, balancing reactivity for dual functionalization .
Table 1: Comparison of Halogenated Derivatives
Substituent Effects on the A-Ring
4-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
7-Acetyl-6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Table 2: Substituent Impact on Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|
| 7-Fluoro | F at 7 | Not reported | ~2.1 (estimated) |
| 7-Chloro | Cl at 7 | Not reported | ~2.5 |
| 4-Methyl | CH₃ at 4 | Not reported | ~2.8 |
| 7-Acetyl-6-Methyl | COCH₃ at 7, CH₃ at 6 | Not reported | ~1.9 |
Antiproliferative Activity
- 7-Chloro-pyrrolo[3,4-b]indol-3-one derivatives (e.g., compounds 5a–c in ): IC₅₀ values of 0.8–1.2 µM against LOX-IMVI melanoma cells via EGFR/BRAF pathway inhibition. Chlorine’s electron-withdrawing effect enhances kinase binding affinity .
Biological Activity
7-Fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a fluorine atom and a cyclopenta[b]indole framework, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 132407-65-9
- Molecular Formula : C11H8FNO
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling and proliferation. Research indicates that compounds with similar structures can act as inhibitors of various kinases, including DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a critical role in cell cycle regulation and differentiation.
Inhibition of DYRK1A
Studies have shown that halogenated indoles exhibit significant inhibitory activity against DYRK1A. Although specific data on this compound is limited, its structural analogs have demonstrated submicromolar inhibition potency, suggesting a similar potential for this compound .
Biological Activity Evaluations
The biological activity of this compound has been evaluated through various assays:
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of similar compounds against cancer cell lines. For instance, analogs were tested against breast, colon, and lung cancer cells, showing varying degrees of efficacy. The highest activity was often linked to compounds with optimal electronic properties and steric configurations .
Antibacterial Activity
Research into the antibacterial properties of related compounds has indicated potential activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell division processes mediated by MreB proteins . Although direct studies on this compound are sparse, its structural characteristics suggest it may share similar antibacterial mechanisms.
Case Studies
Several studies highlight the biological relevance of compounds related to this compound:
- DYRK1A Inhibition Study : A study focused on halogen-substituted indoles demonstrated that certain derivatives could inhibit DYRK1A effectively. The binding mode was confirmed through X-ray crystallography, indicating that modifications to the indole structure could enhance inhibitory potency .
- Anticancer Activity : A series of indolin-2-one derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. Some derivatives showed IC50 values comparable to established chemotherapeutics .
- Antibacterial Research : Compounds structurally similar to this compound were evaluated for their antibacterial effects. Results indicated significant antibacterial activity against several strains, reinforcing the potential therapeutic applications in infectious diseases .
Data Summary Table
Q & A
Q. How should researchers report conflicting spectral data for this compound in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
